(Z)-Akuammidine natural sources and isolation
(Z)-Akuammidine natural sources and isolation
An In-depth Technical Guide to the Natural Sources and Isolation of (Z)-Akuammidine
Introduction
(Z)-Akuammidine is a monoterpene indole alkaloid that has garnered significant scientific interest due to its complex chemical structure and potential pharmacological applications[1]. Primarily recognized for its interaction with opioid receptors, this bioactive compound is a subject of research in pain modulation and cellular signaling pathways[1][2]. This technical guide provides a comprehensive overview of the natural sources of (Z)-Akuammidine, detailed methodologies for its isolation and purification, and a summary of its biological interactions for researchers, scientists, and professionals in drug development.
Natural Sources of (Z)-Akuammidine
(Z)-Akuammidine is found in several plant species, predominantly within the Apocynaceae family. The primary and most commercially relevant source is the seeds of the West African tree, Picralima nitida[1][3]. Other notable sources include various species of Vinca and Aspidosperma.
The seeds of Picralima nitida, commonly known as akuamma seeds, have a history of use in traditional African medicine for treating pain and fever[3][4]. The plant's stem bark, fruit rind, and seeds are all known to contain a variety of indole alkaloids, including (Z)-Akuammidine[5]. In addition to Picralima nitida, (Z)-Akuammidine has been identified in other plants such as Vinca minor (lesser periwinkle) and Aspidosperma quebracho-blanco[6][7][8]. In Vinca minor, while present, it is considered a minor alkaloid constituent[9]. The quantitative presence of total alkaloids in the stem bark of Picralima nitida has been reported to be around 2.43%[10].
Isolation and Purification Methodologies
The isolation of (Z)-Akuammidine from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The complexity of the alkaloid mixture in the raw plant material necessitates sophisticated separation techniques to achieve high purity.
General Experimental Workflow
The general procedure for isolating (Z)-Akuammidine involves initial solvent extraction from the powdered plant material, followed by acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents. Further purification is then achieved using various chromatographic techniques.
Detailed Experimental Protocols
Protocol 1: Isolation from Picralima nitida Seeds using pH-Zone-Refining Countercurrent Chromatography [4][11]
This method is particularly effective for separating complex mixtures of alkaloids with similar properties.
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Initial Extraction :
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Powdered Picralima nitida seeds are subjected to extraction with a suitable organic solvent like dichloromethane (DCM).
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The resulting extract contains a mixture of akuamma alkaloids.
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Liquid-Liquid Extraction and Crystallization :
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Initial purification can be achieved through liquid-liquid extraction to separate alkaloids based on their solubility and polarity.
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Selective crystallization can be employed to isolate some of the more abundant alkaloids. However, for alkaloids like (Z)-Akuammidine, which may be present in lower concentrations or have similar solubility to other alkaloids, further purification is necessary.
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pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC) :
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A two-phase solvent system is selected. A common system is hexane-ethyl acetate-methanol-water (HEMWat) or methyl tert-butyl ether (MTBE)-acetonitrile-water, modified with an acid (e.g., 10 mM HCl) or a base (e.g., 10 mM triethylamine) to optimize the partition coefficients (K) of the target alkaloids.
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The crude alkaloid extract is loaded onto the CCC column.
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The separation is based on the differential partitioning of the alkaloids between the two liquid phases as the mobile phase moves through the stationary phase, with the pH gradient facilitating the separation.
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Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure (Z)-Akuammidine.
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Identification and Characterization :
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The purified fractions are subjected to spectroscopic analysis, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm the structure and purity of (Z)-Akuammidine by comparing the data with literature values.
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Protocol 2: Isolation from Vinca minor Leaves [12]
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Extraction :
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100–150 g of dried and powdered Vinca minor leaves are submerged in ethyl acetate for 30 minutes.
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The extract volume is reduced using a rotary evaporator.
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Acid-Base Extraction :
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The concentrated ethyl acetate extract is then extracted with 1 M HCl.
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The acidic aqueous layer, now containing the protonated alkaloids, is basified to pH 8 with NaOH.
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This basic solution is then back-extracted with ethyl acetate to recover the total alkaloid fraction in the organic phase.
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Thin-Layer Chromatography (TLC) :
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The total alkaloid extract is separated by preparative TLC using a solvent system of ethyl acetate:methanol (9:1, v/v).
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The separated bands are visualized (e.g., under UV light), and the band corresponding to the target alkaloids is scraped from the plate.
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Further Purification :
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The harvested silica is extracted to recover the alkaloids.
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If necessary, a second TLC separation using a different solvent system (e.g., pure methanol) is performed to isolate pure compounds.
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Quantitative Data
The yield of (Z)-Akuammidine can vary significantly depending on the natural source, the specific part of the plant used, geographical location, and the extraction and purification methods employed. The following table summarizes available data on the presence and quantification of (Z)-Akuammidine and related alkaloids.
| Plant Source | Plant Part | Compound | Quantity/Yield | Reference |
| Picralima nitida | Stem Bark | Total Alkaloids | 2.43% of dry weight | [10] |
| Picralima nitida | Seeds | (Z)-Akuammidine | Major alkaloid | [4][5] |
| Vinca minor | Leaves | (Z)-Akuammidine | Minor alkaloid | [9] |
Biological Activity and Signaling Pathway
(Z)-Akuammidine's primary pharmacological activity is its interaction with opioid receptors. It acts as an agonist, with a notable preference for the µ-opioid receptor (MOR).
(Z)-Akuammidine has been shown to bind to µ-, δ-, and κ-opioid receptors with Ki values of 0.6 µM, 2.4 µM, and 8.6 µM, respectively[2][13]. Its agonist activity at the µ-opioid receptor is considered weak[14][15]. This interaction is believed to be the basis for the traditional use of Picralima nitida seeds as an analgesic[3]. The agonist action of akuammidine at µ-opioid receptors has been confirmed through antagonism by naloxone and the selective µ-opioid receptor antagonist CTOP[2].
Conclusion
(Z)-Akuammidine is a pharmacologically relevant indole alkaloid primarily sourced from Picralima nitida. Its isolation requires multi-step extraction and advanced chromatographic techniques to achieve high purity. Understanding the nuances of its natural distribution and the detailed protocols for its purification are crucial for advancing research into its therapeutic potential, particularly in the development of novel analgesics and other neuropharmacological agents. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising natural product.
References
- 1. (Z)-Akuammidine | 113973-31-2 | NEA97331 | Biosynth [biosynth.com]
- 2. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picralima - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US5290553A - Alkaloids of picralima nitida used for treatment of protozoal diseases - Google Patents [patents.google.com]
- 6. Akuammidine | C21H24N2O3 | CID 15558574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plant Vinca minor (Apocynaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
